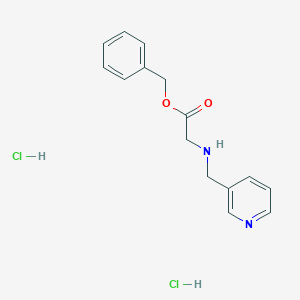![molecular formula C14H26N4O4S2 B8044476 tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate](/img/structure/B8044476.png)
tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate is a chemical compound with a complex structure that combines several functional groups. This compound is notable for its role in various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate involves multiple steps, starting from simpler precursor molecules. Generally, the synthetic pathway includes:
Formation of the thiazole ring.
Introduction of the dimethylsulfamoyl group.
Attachment of the propylamine side chain.
Coupling with tert-butyl carbamate.
These reactions typically require controlled conditions such as specific temperatures, pressures, and catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production methods for this compound might involve scale-up of laboratory procedures, with optimizations for cost, efficiency, and safety. Key considerations include the availability of raw materials, waste management, and compliance with environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents, potentially leading to sulfone or sulfoxide derivatives.
Reduction: Reaction with reducing agents, affecting different parts of the molecule.
Substitution: Particularly nucleophilic or electrophilic substitutions on the thiazole ring or the amino groups.
Oxidation: Reagents like hydrogen peroxide or organic peroxides under controlled conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents depending on the site and nature of the substitution.
Major Products Formed: The major products from these reactions vary, but can include oxidized or reduced forms of the parent compound, as well as substituted derivatives which might have different functional properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate can be used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: In biology, its role might involve interactions with proteins or other biomolecules, making it useful in studies of biochemical pathways.
Medicine: Medically, this compound could be investigated for its potential therapeutic properties, possibly as a drug candidate targeting specific biological pathways.
Industry: In industry, it might be used in the development of materials or chemicals with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate involves interactions with molecular targets such as enzymes or receptors. The pathways involved could include binding to active sites, altering enzyme activity, or modulating signal transduction.
Comparaison Avec Des Composés Similaires
Unique Features: Compared to similar compounds, tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate might have unique properties such as its specific binding affinity, reactivity, or biological activity.
List of Similar Compounds:tert-butyl N-[3-[[5-(methylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate
tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-ethyl-1,3-thiazol-2-yl]amino]propyl]carbamate
tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate
These compounds might share similar core structures but differ in their side chains or functional groups, leading to differences in their chemical and biological properties.
Propriétés
IUPAC Name |
tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O4S2/c1-10-11(24(20,21)18(5)6)23-12(17-10)15-8-7-9-16-13(19)22-14(2,3)4/h7-9H2,1-6H3,(H,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUYCMJJPWOAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCCNC(=O)OC(C)(C)C)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 1-[N-(hydroxymethyl)-N-methylamino]-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate](/img/structure/B8044405.png)







![Benzyl 2-[carbonochloridoyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B8044464.png)
![Ethyl 2-[carbonochloridoyl(ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B8044465.png)
![N-methyl-N-[4-methyl-5-(phenylcarbamoyl)-1,3-thiazol-2-yl]carbamoyl chloride](/img/structure/B8044469.png)

![2-[4-(dimethylamino)butan-2-yl-methylamino]-N,4-dimethyl-1,3-thiazole-5-sulfonamide](/img/structure/B8044482.png)

